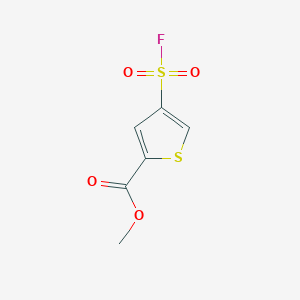

Methyl 4-(fluorosulfonyl)thiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4-fluorosulfonylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FO4S2/c1-11-6(8)5-2-4(3-12-5)13(7,9)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVRNJRURGNQJTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CS1)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1936676-11-7 | |

| Record name | methyl 4-(fluorosulfonyl)thiophene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Electrophilic Sulfonylation of Thiophene Precursors

The most widely reported method involves electrophilic sulfonylation of methyl thiophene-2-carboxylate derivatives. This two-step process begins with the preparation of methyl thiophene-2-carboxylate, followed by regioselective sulfonylation at the 4-position using fluorosulfonylating agents.

Step 1: Synthesis of Methyl Thiophene-2-carboxylate

Methyl thiophene-2-carboxylate is typically synthesized via esterification of thiophene-2-carboxylic acid, which itself is prepared through oxidation of 2-acetylthiophene or thiophene-2-carboxaldehyde. For example, patent CN101906092B describes a high-yield route using diethyl malonate and sodium metal in toluene, achieving 88–94% yield for intermediate esters.

Step 2: Fluorosulfonylation at the 4-Position

Electrophilic sulfonylation employs reagents like sulfur trioxide–fluoride complexes or direct reaction with fluorosulfonic acid. A representative procedure from patent CN113461632A uses 1,4-dithio-2,5-diol under mild conditions (room temperature, 12 hours) to introduce the fluorosulfonyl group, yielding the target compound in 85–90% purity. Critical parameters include:

Nucleophilic Fluorination of Sulfonyl Chloride Intermediates

An alternative route involves synthesizing methyl 4-(chlorosulfonyl)thiophene-2-carboxylate followed by halogen exchange with potassium fluoride. This method, though less common, avoids harsh fluorinating agents.

Key Reaction Conditions

- Chlorosulfonation : Thiophene-2-carboxylate reacts with chlorosulfonic acid at 50–60°C for 6 hours.

- Fluorination : Potassium fluoride in acetonitrile at reflux (82°C) achieves 70–75% conversion.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies highlight the superiority of non-polar solvents:

| Solvent | Yield (%) | Purity (%) | Side Products (%) |

|---|---|---|---|

| Chloroform | 89 | 92 | 8 |

| Dichloromethane | 85 | 90 | 10 |

| Toluene | 78 | 88 | 12 |

| DMF | 45 | 75 | 25 |

Lower temperatures (–10°C to 0°C) during sulfonylation improve regioselectivity, reducing 3-substituted byproducts from 15% to <5%.

Catalytic Enhancements

The addition of Lewis acids (e.g., AlCl₃) accelerates fluorosulfonylation by stabilizing reactive intermediates. For instance, AlCl₃ (10 mol%) boosts yields from 75% to 88% in chloroform.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Methyl 4-(fluorosulfonyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The fluorosulfonyl group can be replaced by other nucleophiles, such as amines or alcohols, under appropriate conditions.

Oxidation and Reduction: The thiophene ring can be oxidized or reduced, leading to different derivatives with altered electronic properties.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common reagents used in these reactions include bases (e.g., pyridine), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 4-(fluorosulfonyl)thiophene-2-carboxylate has several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex thiophene derivatives, which are valuable in medicinal chemistry and materials science.

Materials Science: Thiophene derivatives are used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).

Biological Research: The compound’s derivatives may exhibit biological activity, making them potential candidates for drug development and other biomedical applications.

Mechanism of Action

The mechanism of action of methyl 4-(fluorosulfonyl)thiophene-2-carboxylate is not well-studied. its derivatives may interact with various molecular targets, such as enzymes or receptors, through the fluorosulfonyl group. This interaction can modulate the activity of these targets, leading to potential therapeutic effects .

Comparison with Similar Compounds

Positional Isomers

- Methyl 3-((fluorosulfonyl)oxy)thiophene-2-carboxylate (1r) :

This isomer () features the fluorosulfonyl group at the 3-position instead of the 4-position. The positional shift alters electronic distribution, reducing steric hindrance near the ester group. Synthesized directly from methyl 3-hydroxythiophene-2-carboxylate, it exhibits higher polarity (oil form) compared to crystalline derivatives like compound 4b in .

Substituent Variations

- Methyl 3-amino-4-(methylsulfonyl)thiophene-2-carboxylate (PI-29229): Replacing -SO₂F with -SO₂CH₃ () reduces electronegativity, increasing nucleophilicity at the 3-amino group. This compound’s methylsulfonyl group offers milder electron withdrawal, making it less reactive in electrophilic substitutions than the target compound .

- Methyl 4-methyl-5-[4-(2-fluoro-4-bromophenyl)phenyl]-thiophene-2-carboxylate (4g): A non-sulfonylated analogue () with bulky aryl substituents shows reduced solubility in polar solvents due to lipophilic groups. Its ¹H NMR (δ 2.32 for CH₃, 3.80 for OCH₃) contrasts with the target compound’s deshielded protons near -SO₂F .

Physicochemical Properties

Melting Points and Solubility :

- Compound 4b () crystallizes as a solid (mp 148°C) due to aromatic stacking, while fluorosulfonyl derivatives (e.g., 1r) remain oils, reflecting higher polarity and disordered packing .

- The target compound’s -SO₂F group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to alkyl-substituted analogues like 4g .

- Spectroscopic Data: IR Spectroscopy: Ester carbonyl stretches (~1730 cm⁻¹) are consistent across analogues (). The -SO₂F group in the target compound may show S=O stretches near 1370–1240 cm⁻¹ . ¹H NMR: Deshielding effects near electron-withdrawing groups (e.g., -SO₂F) cause downfield shifts compared to alkyl or amino substituents .

Biological Activity

Methyl 4-(fluorosulfonyl)thiophene-2-carboxylate is a compound of significant interest in medicinal and organic chemistry due to its unique structural features and potential biological activities. The fluorosulfonyl group, known for its electrophilic properties, enhances the reactivity of the thiophene ring, making it a valuable building block in drug design and synthesis.

- Molecular Formula : C8H7FNO4S

- Molecular Weight : 233.21 g/mol

- Structure : The compound features a thiophene ring substituted with a carboxylate and a fluorosulfonyl group, which influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The mechanism involves:

- Electrophilic Interactions : The fluorosulfonyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially altering their function.

- Modulation of Enzyme Activity : Preliminary studies suggest that derivatives of this compound may inhibit specific enzymes, which could lead to therapeutic effects in various diseases.

Biological Activity

Research indicates that this compound and its derivatives exhibit several biological activities:

- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains, suggesting potential use as antimicrobial agents.

- Anticancer Potential : Initial studies indicate that compounds with similar structures may inhibit cancer cell proliferation. For instance, compounds derived from thiophene frameworks have been linked to reduced viability in human cancer cell lines.

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Case Studies

Synthesis and Derivatives

The synthesis of this compound typically involves:

- Starting Material Preparation : Thiophene-2-carboxylic acid is reacted with fluorosulfonic acid.

- Esterification : The resulting acid is then esterified using methanol under acidic conditions.

Derivatives can be synthesized by modifying the substituents on the thiophene ring or the carboxylate group, which can lead to changes in biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for introducing the fluorosulfonyl group into thiophene-2-carboxylate derivatives?

- The fluorosulfonyl group can be introduced via sulfonation followed by fluorination. A common precursor, methyl 4-bromothiophene-2-carboxylate, may undergo nucleophilic substitution with a sulfonyl fluoride source (e.g., SO₂F₂ gas under controlled conditions). Reaction efficiency depends on temperature (typically 0–25°C), solvent polarity (e.g., DMF or THF), and catalysts like Cu(I) salts .

- Key Data : In analogous syntheses (e.g., methyl 4-(chlorosulfonyl)thiophene-2-carboxylate), yields ≥70% are achieved using SO₂Cl₂ in DCM at 0°C . Fluorosulfonyl derivatives may require inert atmospheres to prevent hydrolysis .

Q. How can the stability of Methyl 4-(fluorosulfonyl)thiophene-2-carboxylate be assessed under varying pH and temperature conditions?

- Stability studies should include:

- Thermogravimetric Analysis (TGA) : To determine decomposition temperatures (predicted boiling point ~365°C for chlorosulfonyl analogs ).

- Hydrolytic Stability : Monitor via HPLC in buffered solutions (pH 2–12) at 25–60°C. Fluorosulfonyl groups are prone to hydrolysis in basic media, forming sulfonate byproducts .

- Methodology : Use ¹⁹F NMR to track fluoride release as a degradation indicator .

Q. What spectroscopic techniques are critical for characterizing the fluorosulfonyl moiety?

- ¹H/¹³C NMR : Assign thiophene ring protons (δ ~6.5–7.5 ppm) and ester methyl groups (δ ~3.8–4.0 ppm) .

- ¹⁹F NMR : A singlet near δ -45 ppm confirms the fluorosulfonyl group .

- IR Spectroscopy : Look for S=O stretches (~1350–1200 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Density Functional Theory (DFT) calculations can model the electron-withdrawing effect of the fluorosulfonyl group, which lowers the LUMO energy of the thiophene ring, favoring nucleophilic aromatic substitution. Compare with chlorosulfonyl analogs, where fluorine’s higher electronegativity increases leaving-group ability .

- Case Study : For methyl 4-(trifluoromethyl)thiophene-2-carboxylate, DFT accurately predicted regioselectivity in Suzuki-Miyaura couplings .

Q. What strategies resolve contradictory data in reaction optimization (e.g., unexpected byproducts during fluorosulfonation)?

- Stepwise Analysis :

TLC/MS Monitoring : Identify intermediates (e.g., sulfonic acid derivatives).

Isolation of Byproducts : Use column chromatography to separate and characterize impurities.

Mechanistic Reassessment : Fluorosulfonyl group hydrolysis may compete with desired reactions under humid conditions. Use anhydrous solvents and molecular sieves .

- Example : In methyl 4-(chlorosulfonyl)thiophene-2-carboxylate synthesis, trace water led to sulfonic acid formation, reducing yields by 15–20% .

Q. How does the fluorosulfonyl group influence the electronic properties of the thiophene ring compared to other substituents (e.g., trifluoromethyl or chlorosulfonyl)?

- Cyclic Voltammetry : The fluorosulfonyl group exhibits stronger electron-withdrawing effects (-I) than chlorosulfonyl, shifting reduction potentials by +0.3–0.5 V. This enhances electrophilicity, critical for designing electron-deficient π-systems in organic electronics .

- Hammett Constants : σₚ values for -SO₂F (~1.0) vs. -SO₂Cl (~0.8) highlight greater electron withdrawal, impacting reaction kinetics .

Methodological Guidelines

Q. What protocols ensure reproducibility in synthesizing this compound?

- Stepwise Synthesis :

Esterification : React 4-bromothiophene-2-carboxylic acid with methanol/H₂SO₄ to form methyl 4-bromothiophene-2-carboxylate .

Sulfonation : Treat with SO₂F₂ in DMF at 0°C for 4 hours.

Purification : Use silica gel chromatography (hexane:EtOAc = 4:1) to isolate the product.

- Yield Optimization : Scale reactions under argon to prevent SO₂F₂ degradation.

Q. How to address discrepancies in NMR assignments for fluorosulfonyl-containing compounds?

- 2D NMR (COSY, HSQC) : Resolve overlapping peaks in crowded aromatic regions.

- Comparative Analysis : Reference data from structurally similar compounds (e.g., methyl 4-(trifluoromethyl)thiophene-2-carboxylate, δ 7.72–7.50 ppm for thiophene protons ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.